

## Experimental Validation of LEO 39652's "Dual-Soft" Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data validating the "dual-soft" properties of **LEO 39652**, a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis. Data for **LEO 39652** is compared with the related compound LEO 29102 and the established topical PDE4 inhibitor, crisaborole. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available preclinical and clinical data.

## Introduction to the "Dual-Soft" Concept

**LEO 39652** was designed as a "dual-soft" drug, a concept aimed at minimizing systemic side effects by engineering the molecule for rapid metabolic inactivation in both the blood and the liver. This approach is intended to ensure that the drug exerts its therapeutic effect locally in the skin while having a short systemic half-life, thereby reducing the potential for adverse effects commonly associated with systemic PDE4 inhibition.

#### **Comparative Performance Data**

The following tables summarize the key in vitro and preclinical data for **LEO 39652**, LEO 29102, and crisaborole, focusing on their potency, metabolic stability, and skin permeation.

#### Table 1: In Vitro Potency (IC50, nM)



| Compound    | PDE4A  | PDE4B  | PDE4C  | PDE4D     | TNF-α<br>Release |
|-------------|--------|--------|--------|-----------|------------------|
| LEO 39652   | 1.2[1] | 1.2[1] | 3.0[1] | 3.8[1]    | 6.0[1]           |
| LEO 29102   | -      | -      | -      | 5[1]      | 16[1]            |
| Crisaborole | 6100   | -      | -      | 490[2][3] | 540              |

Data for LEO 29102 and Crisaborole on all PDE4 subtypes were not consistently available in the searched literature. TNF- $\alpha$  release IC50 for Crisaborole is from LPS-stimulated human PBMCs.

**Table 2: Metabolic Stability** 

| Compound               | Matrix                 | Half-life (t½) |
|------------------------|------------------------|----------------|
| LEO 39652              | Human Blood            | < 1 min        |
| Human Liver Microsomes | 1.5 min                |                |
| Crisaborole            | Human Liver Microsomes | 14.4 hours[4]  |

Specific half-life data for LEO 29102 in human blood and liver microsomes was not found in the provided search results.

**Table 3: Ex Vivo Skin Permeation** 

| Compound    | Skin Model | Permeation (% of applied dose at 24h) |
|-------------|------------|---------------------------------------|
| LEO 39652   | -          | Data not available in search results  |
| Crisaborole | Human Skin | 3.7[5][6]                             |

Directly comparable ex vivo skin permeation data for **LEO 39652** was not available in the provided search results.

## **Signaling Pathway and Mechanism of Action**



**LEO 39652**, like other drugs in its class, is an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory cascade. By inhibiting PDE4, **LEO 39652** increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in atopic dermatitis. The "dual-soft" nature of **LEO 39652** is designed to confine this activity primarily to the skin.



Click to download full resolution via product page

Caption: PDE4 Inhibition Signaling Pathway.

### **Experimental Workflows**

The following diagrams illustrate the general workflows for the key experiments used to characterize the properties of **LEO 39652** and its comparators.





Click to download full resolution via product page

Caption: Key Experimental Workflows.

### Logical Relationship of the "Dual-Soft" Properties

The "dual-soft" properties of **LEO 39652** are logically designed to achieve a specific therapeutic profile: high local activity with minimal systemic effects. This is achieved through a balance of high potency at the target in the skin and rapid systemic clearance.





Click to download full resolution via product page

Caption: "Dual-Soft" Property Logic.

# Detailed Experimental Protocols In Vitro PDE4 Inhibition Assay

- Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
- Substrate: Cyclic adenosine monophosphate (cAMP).
- Assay Principle: The assay measures the conversion of cAMP to adenosine monophosphate (AMP) by the PDE4 enzyme. The amount of remaining cAMP or the amount of AMP produced is quantified.
- Procedure:



- A reaction mixture containing the PDE4 enzyme and cAMP in an appropriate buffer is prepared.
- Varying concentrations of the test compound (e.g., LEO 39652) are added to the reaction mixture.
- The reaction is initiated and incubated at a controlled temperature (typically 30-37°C) for a specific duration.
- The reaction is terminated, and the amount of cAMP or AMP is measured using various methods such as fluorescence polarization, scintillation proximity assay, or mass spectrometry.
- Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

# Metabolic Stability Assay in Human Liver Microsomes and Blood

- Test System: Pooled human liver microsomes or fresh human blood/plasma.
- Cofactors: For liver microsomes, NADPH is added to initiate phase I metabolism.
- Procedure:
  - The test compound is incubated with the test system (liver microsomes or blood) at 37°C.
  - Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  - The reaction in the aliquots is quenched, typically by adding a cold organic solvent like acetonitrile, to precipitate proteins.
  - The samples are centrifuged, and the supernatant containing the remaining parent compound is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½).



#### **Ex Vivo Skin Permeation Study (Franz Diffusion Cell)**

- Skin Model: Excised human skin from a reliable source (e.g., elective surgery), dermatomed to a specific thickness.
- Apparatus: Franz diffusion cells, which consist of a donor and a receptor chamber separated by the skin sample.

#### Procedure:

- The excised human skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.
- The receptor chamber is filled with a physiologically relevant buffer, maintained at 32°C to mimic skin surface temperature.
- The topical formulation containing the test compound is applied to the skin surface in the donor chamber.
- At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.
- The concentration of the test compound in the collected samples is quantified using a sensitive analytical method like HPLC or LC-MS/MS.
- Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the lag time (t\_lag) are determined from the linear portion of the curve.

#### **Clinical Trial Information**

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **LEO 39652** cream in healthy male subjects and male subjects with atopic dermatitis (EudraCT number: 2013-000070-30)[7]. The detailed results of this study are crucial for a complete understanding of the clinical translation of **LEO 39652**'s "dual-soft" properties.



#### Conclusion

The "dual-soft" concept embodied in **LEO 39652** represents a rational drug design strategy to optimize the therapeutic index of topical PDE4 inhibitors. The available in vitro data demonstrates high potency against PDE4 enzymes and rapid metabolic degradation in human blood and liver microsomes, supporting the intended mechanism of action. To provide a more complete comparative assessment, further data on the ex vivo skin permeation of **LEO 39652** and detailed results from its Phase I clinical trial are needed. This information will be critical for drug development professionals to fully evaluate the potential of **LEO 39652** as a novel treatment for atopic dermatitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. LEO 29102 | PDE4 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [Experimental Validation of LEO 39652's "Dual-Soft" Properties: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#validating-leo-39652-s-dual-soft-properties-experimentally]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com